molecular formula C22H15ClN2O4 B303413 ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate

ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate

Cat. No. B303413
M. Wt: 406.8 g/mol
InChI Key: HQUFNJWLRQSESP-BRJLIKDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate is a synthetic compound that belongs to the class of chromene derivatives. It has been of significant interest to the scientific community due to its potential applications in medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate is not fully understood. However, it has been proposed that the compound may exert its antitumor activity by inducing apoptosis in cancer cells. The anti-inflammatory activity of the compound may be attributed to its ability to inhibit the production of pro-inflammatory cytokines. The antifungal activity of the compound may be due to its ability to disrupt fungal cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate have been studied in vitro and in vivo. The compound has been shown to reduce the growth of cancer cells and inhibit the production of pro-inflammatory cytokines. In animal studies, the compound has been shown to exhibit antifungal activity and reduce the severity of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate in lab experiments is its potent activity against cancer cells, which makes it a promising candidate for the development of anticancer drugs. Another advantage is its ability to inhibit the activity of protein tyrosine phosphatase 1B, which is a potential target for the treatment of type 2 diabetes. One limitation of using the compound in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop more efficient and scalable synthesis methods for the compound. Additionally, the compound could be evaluated for its potential applications in other therapeutic areas, such as diabetes and infectious diseases. Finally, the compound could be modified to improve its solubility and pharmacokinetic properties, which may enhance its therapeutic potential.

Synthesis Methods

The synthesis of ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate has been reported in the literature. The method involves the reaction of 4-chlorobenzaldehyde, ethyl acetoacetate, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a catalytic amount of piperidine and glacial acetic acid. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography.

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent antitumor, anti-inflammatory, and antifungal activities. The compound has also been shown to inhibit the activity of protein tyrosine phosphatase 1B, which is a potential target for the treatment of type 2 diabetes.

properties

Product Name

ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate

Molecular Formula

C22H15ClN2O4

Molecular Weight

406.8 g/mol

IUPAC Name

ethyl (1E)-N-[4-(4-chlorophenyl)-3-cyano-5-oxo-4H-pyrano[3,2-c]chromen-2-yl]methanimidate

InChI

InChI=1S/C22H15ClN2O4/c1-2-27-12-25-21-16(11-24)18(13-7-9-14(23)10-8-13)19-20(29-21)15-5-3-4-6-17(15)28-22(19)26/h3-10,12,18H,2H2,1H3/b25-12+

InChI Key

HQUFNJWLRQSESP-BRJLIKDPSA-N

Isomeric SMILES

CCO/C=N/C1=C(C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)Cl)C#N

SMILES

CCOC=NC1=C(C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)Cl)C#N

Canonical SMILES

CCOC=NC1=C(C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

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